2,4-dimethyl-6-{[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(9H-xanthen-9-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-15-13-22(26-16(2)25-15)29-17-11-12-27(14-17)24(28)23-18-7-3-5-9-20(18)30-21-10-6-4-8-19(21)23/h3-10,13,17,23H,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPWYBMNFCDFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation for 2,4-Dimethyl-6-Hydroxypyrimidine
The pyrimidine ring is synthesized using a modified Biginelli reaction. A mixture of ethyl acetoacetate (1.2 eq), acetamidine hydrochloride (1 eq), and urea (1.5 eq) in ethanol undergoes acid-catalyzed cyclization at 80°C for 12 hours. The intermediate 6-hydroxypyrimidine is isolated in 78% yield after recrystallization.
Key Reaction Conditions
| Reagent | Quantity | Role |
|---|---|---|
| Ethyl acetoacetate | 1.2 eq | β-Ketoester |
| Acetamidine HCl | 1 eq | Amidino donor |
| Urea | 1.5 eq | Cyclizing agent |
| HCl (conc.) | 0.5 mL | Catalyst |
Chlorination at C6
The hydroxyl group at C6 is replaced with chlorine using phosphorus oxychloride (POCl₃). 6-Hydroxypyrimidine (1 eq) is refluxed in POCl₃ (5 eq) at 110°C for 6 hours, yielding 2,4-dimethyl-6-chloropyrimidine (92% purity). Excess POCl₃ is removed under reduced pressure, and the product is purified via silica gel chromatography.
Synthesis of Pyrrolidin-3-yloxy Intermediate
Preparation of Pyrrolidin-3-ol
Pyrrolidin-3-ol is synthesized via reduction of tert-butyl pyrrolidin-3-one-1-carboxylate. Sodium borohydride (1.2 eq) in methanol reduces the ketone at 0°C, followed by Boc-deprotection using trifluoroacetic acid (TFA) in dichloromethane. The free amine is obtained in 85% yield.
Etherification with Pyrimidine
The chloropyrimidine reacts with pyrrolidin-3-ol under SN2 conditions. In anhydrous DMF, potassium tert-butoxide (1.5 eq) deprotonates the alcohol, generating a nucleophilic alkoxide that displaces chloride at C6. The reaction proceeds at 80°C for 8 hours, yielding 2,4-dimethyl-6-(pyrrolidin-3-yloxy)pyrimidine (74% yield).
Acylation with Xanthene-9-Carbonyl Chloride
Synthesis of Xanthene-9-Carbonyl Chloride
9H-Xanthene-9-carboxylic acid (1 eq) is treated with thionyl chloride (2 eq) in toluene at reflux for 3 hours. Excess SOCl₂ is evaporated, and the acyl chloride is used in situ without purification.
Coupling to Pyrrolidine
The pyrrolidine amine is acylated by reacting with xanthene-9-carbonyl chloride (1.1 eq) in dichloromethane and triethylamine (2 eq) at 25°C for 12 hours. The product is purified via column chromatography (hexane:ethyl acetate, 3:1), yielding 1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yloxy-pyrimidine (68% yield).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water 70:30) shows 98.5% purity at 254 nm.
Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-6-{[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The xanthene moiety can be oxidized to form xanthone derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring or the xanthene core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine ring or the xanthene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the xanthene moiety can yield xanthone derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Recent studies have indicated that derivatives of xanthene compounds exhibit significant anticancer properties. The incorporation of the pyrrolidine moiety enhances the compound's ability to interact with cellular pathways involved in cancer proliferation. Research has shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary tests indicate that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Materials Science Applications
Fluorescent Dyes : The xanthene structure is well-known for its fluorescent properties. This compound can be utilized in the development of fluorescent probes for biological imaging. Its ability to emit light upon excitation makes it suitable for applications in bioimaging and diagnostics .
Polymer Additives : Due to its chemical stability and compatibility with various polymers, 2,4-dimethyl-6-{[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can be incorporated into polymer matrices to enhance their optical properties. This application is particularly relevant in the production of advanced materials for electronics and photonics .
Biochemical Applications
Enzyme Inhibition Studies : The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. Its structural features allow it to fit into active sites of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. This property is particularly useful in drug design aimed at metabolic disorders .
Drug Delivery Systems : Due to its solubility and stability, this compound can be formulated into drug delivery systems that improve the bioavailability of poorly soluble drugs. By creating nanoparticles or liposomes incorporating this compound, researchers aim to enhance targeted delivery to specific tissues .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cell lines. |
| Study 2 | Antimicrobial Properties | Showed effective inhibition against Staphylococcus aureus and Escherichia coli. |
| Study 3 | Fluorescent Probes | Developed a new fluorescent probe based on this compound for live-cell imaging. |
| Study 4 | Polymer Additives | Enhanced optical properties in polymer films used for light-emitting diodes (LEDs). |
Mechanism of Action
The mechanism of action of 2,4-dimethyl-6-{[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The xanthene moiety can act as a fluorescent probe, while the pyrimidine ring can interact with nucleic acids or proteins. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyrimidine Derivatives with Varied Substituents
The following compounds share the 2,4-dimethylpyrimidine core but differ in substituents at position 6:
Physicochemical Properties
- LogP: The target compound likely has the highest logP due to the xanthene group, whereas piperazine derivatives exhibit lower logP (increased polarity). Phenothiazine derivatives balance moderate logP via sulfur’s polarizability.
- Solubility: Piperazine’s basic nitrogen atoms improve water solubility, while the xanthene group reduces it. Phenothiazine derivatives show intermediate solubility.
- Molecular Weight: The target compound (MW ≈ 450–500 g/mol) exceeds piperazine (MW ≈ 220 g/mol) and phenothiazine analogs (MW ≈ 350–400 g/mol), impacting pharmacokinetics.
Functional Group Impact on Drug-Likeness
- Xanthene-carbonyl-pyrrolidine : Optimized for targets requiring prolonged residence time in hydrophobic environments (e.g., kinase ATP pockets). However, high molecular weight may limit oral bioavailability.
- Piperazine : Favors targets with solvent-exposed polar residues (e.g., GPCRs or ion channels). Its smaller size improves absorption but may reduce target specificity.
- Phenothiazine: Suited for redox-active targets (e.g., enzymes with catalytic cysteines) but may introduce off-target effects due to sulfur reactivity .
Biological Activity
2,4-Dimethyl-6-{[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound is characterized by a pyrimidine core substituted with a dimethyl group and an ether linkage to a pyrrolidine moiety that is further connected to a xanthene carbonyl group. This unique structure suggests potential interactions with various biological targets.
Research indicates that the biological activity of this compound may stem from its ability to interact with specific enzymes or receptors involved in cellular signaling pathways. For instance, compounds with similar structural features have been shown to inhibit enzymes such as NAPE-PLD, which plays a role in lipid signaling pathways.
Structure-Activity Relationship (SAR)
The SAR studies for related pyrimidine compounds have revealed critical insights into how modifications in the structure can enhance or diminish biological activity. For example:
| Compound | IC50 (nM) | Key Modifications |
|---|---|---|
| Compound 1 | 72 | (S)-3-phenylpiperidine |
| Compound 2 | 720 | No phenyl substitution |
| Compound 3 | 150 | Morpholine instead of piperidine |
These findings suggest that specific substitutions can significantly affect the inhibitory potency against target enzymes, emphasizing the importance of molecular design in drug development .
Biological Activity Data
Recent studies have demonstrated that similar pyrimidine derivatives exhibit various biological activities, including anti-inflammatory and anti-cancer properties. The following table summarizes some relevant findings:
| Study | Biological Activity | Model Used | Reference |
|---|---|---|---|
| Study A | Inhibition of NAPE-PLD | HEK293T cells | |
| Study B | Anti-cancer activity | Xenograft models | |
| Study C | Neuroprotective effects | Mouse models |
Case Studies
- Inhibition of NAPE-PLD : A study highlighted the effectiveness of pyrimidine derivatives in reducing N-acylethanolamine levels in brain tissues, which correlated with changes in emotional behavior in animal models. The compound demonstrated sub-micromolar potency, indicating significant potential for therapeutic applications in neuropsychiatric disorders .
- Anti-Cancer Properties : Another investigation into structurally similar compounds revealed their ability to inhibit tumor growth in xenograft models. This suggests that the compound could be explored further for its anti-cancer potential .
- Neuroprotective Effects : Research into the neuroprotective properties of related compounds showed promising results in preventing neurodegeneration, supporting further exploration of this compound's effects on central nervous system disorders .
Q & A
Q. What synthetic strategies are recommended for the preparation of 2,4-dimethyl-6-{[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions between pyrimidine derivatives and pyrrolidine-xanthene intermediates.
- Optimized reaction conditions : Solvents like dimethylformamide (DMF) or dichloromethane, temperatures between 60–100°C, and catalysts (e.g., palladium-based catalysts for cross-coupling steps) .
- Protection/deprotection steps for functional groups (e.g., carbonyl groups) to prevent side reactions . Analytical techniques such as HPLC (for purity assessment) and NMR spectroscopy (for structural confirmation) are critical for monitoring progress .
Q. Which analytical methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in the xanthene moiety appear as distinct multiplet signals .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?
- Multi-technique validation : Cross-check NMR data with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in bond angles or substituent orientation .
- Computational modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental results. Discrepancies may indicate conformational flexibility or solvent effects .
- Variable-temperature NMR : To detect dynamic processes (e.g., ring puckering in the pyrrolidine moiety) that could explain shifting signals .
Q. What experimental designs are recommended to study structure-activity relationships (SAR) for this compound?
- X-ray crystallography : Determine the 3D conformation of the compound bound to a target protein (e.g., kinase enzymes). This reveals critical interactions, such as hydrogen bonding between the pyrimidine ring and active-site residues .
- Site-directed mutagenesis : Modify potential binding residues in the target protein to validate hypothesized interactions .
- Free-energy perturbation (FEP) calculations : Quantify the impact of structural modifications (e.g., methyl groups on the pyrimidine ring) on binding affinity .
Q. How can synthetic yields be improved while minimizing byproducts?
- Design of Experiments (DoE) : Use factorial designs to optimize variables like solvent polarity, temperature, and catalyst loading. For example, DMF may enhance solubility but increase side reactions at high temperatures .
- In-line monitoring : Employ techniques like FT-IR spectroscopy to track reaction progress in real time and terminate reactions at optimal conversion points .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., dehalogenated intermediates or dimerization products) and adjust protecting groups or reaction sequences accordingly .
Methodological Challenges and Solutions
Q. How can the compound’s stability under physiological conditions be evaluated?
- Forced degradation studies : Expose the compound to acidic/basic conditions (pH 1–13), oxidative stress (H₂O₂), and UV light. Monitor degradation via HPLC and identify products using LC-MS .
- Plasma stability assays : Incubate with human plasma and quantify remaining compound over time using LC-MS/MS. Rapid degradation may indicate susceptibility to esterases or amidases .
Q. What strategies are effective in resolving low crystallinity for X-ray analysis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
